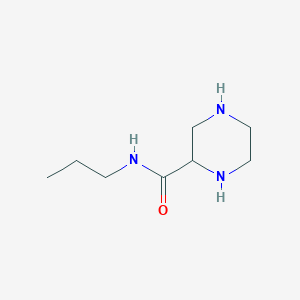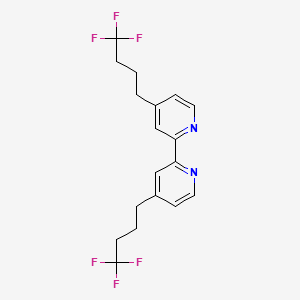![molecular formula C24H34O8 B12599294 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid CAS No. 632359-14-9](/img/structure/B12599294.png)
8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylenebis(carbonyloxy) group attached to dioctanoic acid chains
Preparation Methods
The synthesis of 8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid typically involves the reaction of 1,2-phenylenebis(carbonyloxy) chloride with dioctanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid can be compared with similar compounds such as:
4,4’-[1,4-Phenylenebis(carbonyloxy-2,1-ethanediyloxycarbonyl)]dibenzoic acid: This compound has a similar phenylenebis(carbonyloxy) structure but with different substituents, leading to distinct properties and applications.
2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Another related compound with a phenylenebis(oxy) group, used in different chemical and industrial applications
Properties
CAS No. |
632359-14-9 |
|---|---|
Molecular Formula |
C24H34O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
8-[2-(7-carboxyheptoxycarbonyl)benzoyl]oxyoctanoic acid |
InChI |
InChI=1S/C24H34O8/c25-21(26)15-7-3-1-5-11-17-31-23(29)19-13-9-10-14-20(19)24(30)32-18-12-6-2-4-8-16-22(27)28/h9-10,13-14H,1-8,11-12,15-18H2,(H,25,26)(H,27,28) |
InChI Key |
QJEPUCIXGHXVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCCCC(=O)O)C(=O)OCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)
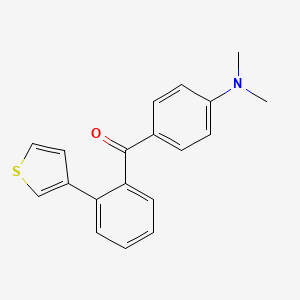

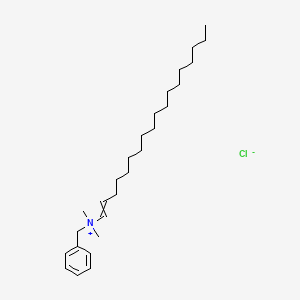
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
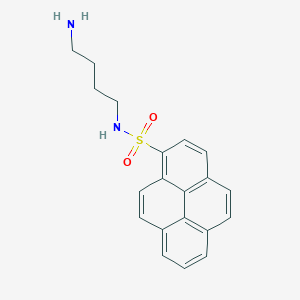
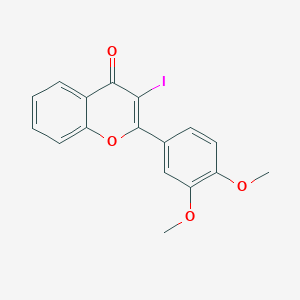
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
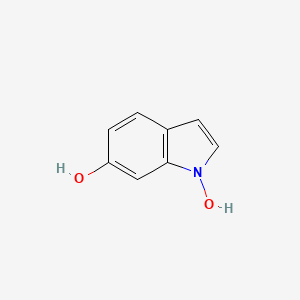

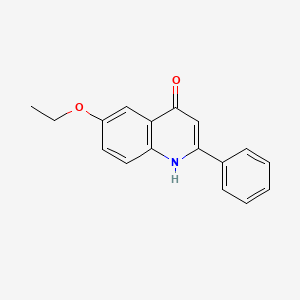
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
